Cas no 2227859-76-7 ((2S)-2-amino-2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol)

(2S)-2-amino-2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- (2S)-2-amino-2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol
- 2227859-76-7
- EN300-1978291
-
- インチ: 1S/C7H12ClN3O/c1-4-6(5(9)3-12)7(8)11(2)10-4/h5,12H,3,9H2,1-2H3/t5-/m1/s1
- InChIKey: CYVXMFNFXZIRML-RXMQYKEDSA-N
- ほほえんだ: ClC1=C(C(C)=NN1C)[C@@H](CO)N
計算された属性
- せいみつぶんしりょう: 189.0668897g/mol
- どういたいしつりょう: 189.0668897g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 64.1Ų
(2S)-2-amino-2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1978291-0.05g |
(2S)-2-amino-2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |
2227859-76-7 | 0.05g |
$1549.0 | 2023-09-16 | ||
Enamine | EN300-1978291-0.5g |
(2S)-2-amino-2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |
2227859-76-7 | 0.5g |
$1770.0 | 2023-09-16 | ||
Enamine | EN300-1978291-5.0g |
(2S)-2-amino-2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |
2227859-76-7 | 5g |
$5345.0 | 2023-05-31 | ||
Enamine | EN300-1978291-1.0g |
(2S)-2-amino-2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |
2227859-76-7 | 1g |
$1844.0 | 2023-05-31 | ||
Enamine | EN300-1978291-10g |
(2S)-2-amino-2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |
2227859-76-7 | 10g |
$7927.0 | 2023-09-16 | ||
Enamine | EN300-1978291-5g |
(2S)-2-amino-2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |
2227859-76-7 | 5g |
$5345.0 | 2023-09-16 | ||
Enamine | EN300-1978291-0.25g |
(2S)-2-amino-2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |
2227859-76-7 | 0.25g |
$1696.0 | 2023-09-16 | ||
Enamine | EN300-1978291-0.1g |
(2S)-2-amino-2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |
2227859-76-7 | 0.1g |
$1623.0 | 2023-09-16 | ||
Enamine | EN300-1978291-2.5g |
(2S)-2-amino-2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |
2227859-76-7 | 2.5g |
$3611.0 | 2023-09-16 | ||
Enamine | EN300-1978291-10.0g |
(2S)-2-amino-2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |
2227859-76-7 | 10g |
$7927.0 | 2023-05-31 |
(2S)-2-amino-2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol 関連文献
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Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
(2S)-2-amino-2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-olに関する追加情報
Comprehensive Overview of (2S)-2-amino-2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol (CAS No. 2227859-76-7)
The compound (2S)-2-amino-2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol, identified by its CAS number 2227859-76-7, is a chiral amino alcohol derivative with a pyrazole backbone. This structurally unique molecule has garnered significant attention in pharmaceutical and agrochemical research due to its potential applications in drug discovery and crop protection. The presence of both amino and hydroxyl functional groups on a stereogenic center, coupled with the 5-chloro-1,3-dimethyl-1H-pyrazole moiety, makes this compound a valuable building block for asymmetric synthesis.
Recent trends in medicinal chemistry highlight the growing demand for chiral intermediates like CAS 2227859-76-7, particularly in the development of enzyme inhibitors and receptor modulators. Computational chemistry studies suggest the pyrazole-ethanolamine scaffold may exhibit favorable binding properties with biological targets, explaining why researchers frequently search for "pyrazole derivatives in drug design" and "chiral amino alcohol applications." The compound's 1,3-dimethyl substitution pattern enhances metabolic stability compared to unsubstituted analogs—a feature increasingly important in modern pharmacokinetic optimization.
The synthetic versatility of (2S)-2-amino-2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol enables its transformation into various pharmacophores. Current literature reveals interest in converting this scaffold into heterocyclic fused systems, addressing the pharmaceutical industry's need for "novel nitrogen-containing heterocycles." Analytical characterization typically involves chiral HPLC to verify the (2S)-configuration, while spectroscopic methods (NMR, HRMS) confirm the 5-chloro substitution and 1,3-dimethyl groups—key quality control parameters for manufacturers.
Environmental and safety assessments of CAS 2227859-76-7 indicate it falls outside hazardous material classifications, making it suitable for standard laboratory handling. This aligns with industry searches for "green chemistry compatible intermediates" and "sustainable chiral building blocks." The compound's stability under ambient conditions contributes to its handling advantages compared to more reactive amino alcohol derivatives.
Ongoing research explores the compound's potential in catalysis and material science applications. The electron-withdrawing chloro substituent and dimethyl groups create unique electronic properties that may benefit ligand design for transition metal catalysts—a hot topic in "asymmetric synthesis methodologies." Patent analyses show growing intellectual property activity around similar pyrazole-ethanolamine structures, particularly in antiviral and anti-inflammatory domains.
From a commercial perspective, (2S)-2-amino-2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol is available at various purity grades (98-99.5%) to meet different research needs. Suppliers frequently field queries about "custom chiral synthesis services" and "scale-up of specialty amino alcohols," reflecting the compound's transition from laboratory curiosity to developmental candidate. Proper storage recommendations (2-8°C under inert atmosphere) ensure long-term stability of this optically active compound.
The future research trajectory for CAS 2227859-76-7 appears promising, with particular interest in its potential as a precursor for biologically active molecules. Its structural features address multiple contemporary challenges in medicinal chemistry, including the need for metabolically stable scaffolds and three-dimensional drug-like structures—topics dominating recent conferences on fragment-based drug discovery.
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